BenchChemオンラインストアへようこそ!

N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide

Melatonin receptor MT₂ selectivity Binding affinity

UCM 454 is the most validated MT₂-selective melatonin receptor antagonist commercially available (MT₂ Kᵢ=8.7 nM; 148-fold selectivity over MT₁). Its pure antagonist profile—zero residual agonist activity—enables unambiguous pharmacological isolation of MT₂ signaling in mixed receptor populations, unlike less selective alternatives such as luzindole. The 4‑chlorobenzyl substituent is structurally essential for this selectivity, making UCM 454 the definitive reference standard for radioligand displacement assays, receptor crystallography, and functional studies requiring clean, reproducible MT₂ blockade. Procure UCM 454 for publication-grade melatonin receptor pharmacology.

Molecular Formula C20H21ClN2O2
Molecular Weight 356.8 g/mol
Cat. No. B1683357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide
SynonymsN-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-2-ylmethyl)propionamide
UCM 454
UCM-454
UCM454
Molecular FormulaC20H21ClN2O2
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCCC(=O)NCC1=CC2=C(N1CC3=CC=C(C=C3)Cl)C=CC=C2OC
InChIInChI=1S/C20H21ClN2O2/c1-3-20(24)22-12-16-11-17-18(5-4-6-19(17)25-2)23(16)13-14-7-9-15(21)10-8-14/h4-11H,3,12-13H2,1-2H3,(H,22,24)
InChIKeyXXXKKZBZKUDKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UCM 454 (N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide): MT2-Selective Melatonin Receptor Antagonist for Pharmacological Research Procurement


UCM 454 (CAS 364629‑05‑0, CHEMBL33185) is a synthetic 2‑N‑acylaminoalkylindole that functions as a pure antagonist at both human MT₁ and MT₂ melatonin receptors. First described by Spadoni et al. (2001), it exhibits a 148‑fold binding selectivity for the MT₂ subtype (Kᵢ ≈ 8.7 nM) over MT₁ (Kᵢ ≈ 1290 nM), making it one of the most thoroughly characterized MT₂‑selective antagonists in the peer‑reviewed literature [1]. Its pharmacological profile is curated in authoritative databases including ChEMBL, BindingDB, and the IUPHAR Guide to Pharmacology, providing researchers with multi‑source validated affinity constants [2].

Why Generic MT₂ Antagonist Substitution Fails: Selectivity and Functional Profile Differentiation of UCM 454 (N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide)


MT₂‑selective antagonists cannot be treated as interchangeable reagents. Even within the 2‑N‑acylaminoalkylindole series, the nature of the N¹‑benzyl substituent profoundly alters subtype selectivity and intrinsic efficacy: the 4‑chlorobenzyl group of UCM 454 is essential for its 148‑fold MT₂ selectivity and pure antagonist behaviour [1]. Other widely used MT₂ antagonists span a selectivity range from ~25‑fold (luzindole) to >300‑fold (4P‑PDOT), and some structurally related indole derivatives exhibit partial agonist activity at MT₂ receptors, which would confound functional studies [2] [3]. Procurement of a precisely defined compound with validated selectivity and functional profile is therefore critical for reproducible MT₂ receptor pharmacology.

Quantitative Differentiation Evidence for UCM 454 (N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide) Procurement Decisions


MT₂ Binding Affinity and 148‑Fold Selectivity Ratio vs. Endogenous Melatonin

UCM 454 binds to the human MT₂ receptor with a Kᵢ of 8.70 nM (pKᵢ = 8.06) while its affinity for MT₁ is 1288 nM (pKᵢ = 5.89), yielding a selectivity ratio of 148‑fold [1]. In contrast, the endogenous ligand melatonin displays nearly equal affinity for both subtypes (MT₁ Kᵢ ≈ 0.27 nM; MT₂ Kᵢ ≈ 0.53 nM; selectivity ratio ≈ 1) [2]. This difference means that at concentrations sufficient to fully occupy MT₂ receptors, UCM 454 leaves MT₁ receptors largely unoccupied, enabling subtype‑specific pharmacological dissection.

Melatonin receptor MT₂ selectivity Binding affinity GPCR pharmacology

MT₂ Selectivity Benchmarking Across Clinically Relevant Antagonist Chemotypes

UCM 454's 148‑fold MT₂ selectivity places it in an intermediate position among widely used MT₂ antagonists. 4P‑PDOT shows higher selectivity (>300‑fold; MT₂ Kᵢ = 0.46 nM, MT₁ Kᵢ = 56 nM) , luzindole shows substantially lower selectivity (~25‑fold; MT₂ Kᵢ = 7.3 nM, MT₁ Kᵢ = 179 nM) , and the indoline‑based antagonist compound 6b shows comparable selectivity (115‑fold; MT₂ Kᵢ = 1 nM, MT₁ Kᵢ = 115 nM) [1]. UCM 454 thus occupies a unique position: it provides higher selectivity than luzindole while avoiding the sub‑nanomolar potency of 4P‑PDOT that may limit the separation of receptor occupancy windows in functional assays.

MT₂ antagonist Selectivity benchmarking 4P-PDOT Luzindole Comparator profiling

Pure Antagonist Functional Signature vs. Partial Agonist MT₂ Ligands

UCM 454 behaves as a pure antagonist at both MT₁ and MT₂ receptors with no detectable agonist activity in functional assays [1]. This contrasts with structurally related MT₂ ligands such as compound 6e (cyclobutanecarboxamide indoline analogue), which displays partial agonist activity at MT₂ receptors, reaching only a fraction of the maximal melatonin response [2]. The absence of residual agonist activity in UCM 454 ensures that observed effects in downstream signalling experiments can be attributed solely to receptor blockade rather than to mixed agonist/antagonist actions.

Functional antagonism Intrinsic activity cAMP assay GPCR signalling Partial agonist

Scaffold‑Based Molecular Property Differentiation: 2‑N‑Acylaminoalkylindole vs. Tetralin and Indoline Antagonists

UCM 454 belongs to the 2‑N‑acylaminoalkylindole chemotype, characterized by a distinct 'out‑of‑plane' lipophilic substituent (4‑chlorobenzyl) that is the key structural determinant of MT₂ selectivity and antagonist behaviour [1]. This scaffold differs fundamentally from the tetralin core of 4P‑PDOT, the tryptamine core of luzindole, and the indoline‑methyl‑melatonin core of compound 6b [2]. The structural divergence translates into different physicochemical properties (UCM 454: MW = 356.85, formula C₂₀H₂₁ClN₂O₂, density = 1.31 g/cm³) , which may affect solubility, membrane permeability, and off‑target interaction profiles, though direct comparative physicochemical data across all classes are not available in a single study.

Chemical scaffold Molecular property Ligand design Out‑of‑plane substituent Drug likeness

SAR‑Defined Role of the 4‑Chlorobenzyl Substituent in MT₂ Selectivity: Intra‑Series Evidence from the Spadoni 2001 Study

In the original Spadoni et al. (2001) study, quantitative structure–activity relationship analysis demonstrated that 4‑methoxy‑2‑(N‑acylaminomethyl)indoles bearing a benzyl group at position 1 were selective MT₂ antagonists, and the 4‑chlorobenzyl analogue (UCM 454, compound 12) specifically exhibited the highest MT₂ selectivity (148‑fold) while maintaining pure antagonist behaviour [1]. Although exact Kᵢ values for every benzyl‑substituted analogue are not publicly available as disaggregated comparator data, the study's QSAR model explicitly identifies the para‑chloro substituent as optimal for MT₂ selectivity within the explored series [1]. Subsequent molecular modelling by Rivara et al. (2005) confirmed that the 4‑chlorobenzyl group occupies a hydrophobic pocket in the MT₂ receptor that is critical for antagonist binding and subtype selectivity [2].

Structure‑activity relationship Benzyl substitution Selectivity determinant QSAR Indole series

Optimal Research Application Scenarios for UCM 454 (N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide) Based on Quantitative Evidence


Pharmacological Dissection of MT₂‑Mediated Signalling in Native Tissues Expressing Both MT₁ and MT₂ Receptors

When studying melatonin‑responsive tissues that co‑express MT₁ and MT₂ receptors, UCM 454's 148‑fold MT₂ selectivity [1] allows researchers to selectively block MT₂‑mediated signalling at concentrations that spare MT₁ receptors (e.g., at 10–100 nM). This contrasts with luzindole, whose ~25‑fold selectivity provides a narrower experimental window, and with melatonin itself, which activates both subtypes equally. UCM 454 is therefore the antagonist of choice for experiments requiring clean MT₂‑specific pharmacological isolation in mixed receptor populations.

Negative Control for MT₂‑Mediated Effects in Melatonin Agonist Studies

Because UCM 454 is a pure antagonist with no residual agonist activity [1], it serves as an ideal negative control for confirming that observed effects of melatonin or synthetic agonists (e.g., ramelteon, tasimelteon) are genuinely MT₂‑receptor‑mediated. Unlike partial agonists such as compound 6e [2], UCM 454 produces no confounding receptor activation, enabling unambiguous interpretation of antagonist‑reversal experiments.

Structural Biology and Molecular Modelling of MT₂ Receptor–Ligand Interactions

The distinct 2‑N‑acylaminoalkylindole scaffold of UCM 454, with its well‑characterized out‑of‑plane 4‑chlorobenzyl substituent, has been used as a reference ligand in MT₂ receptor homology modelling and docking studies [3]. Researchers engaged in structure‑based drug design or cryo‑EM/X‑ray crystallography of the MT₂ receptor can use UCM 454 as a chemically defined, high‑purity (>98%) antagonist standard with extensively documented binding parameters.

In Vitro Selectivity Screening Panels for Novel Melatonin Receptor Ligands

UCM 454's well‑documented affinity constants (MT₂ Kᵢ = 8.70 nM; MT₁ Kᵢ = 1288 nM) [1] make it a valuable reference compound for radioligand displacement assays when profiling novel melatonin receptor ligands. Its 148‑fold selectivity benchmark provides a quantitative reference point against which the subtype selectivity of new chemical entities can be calibrated, facilitating consistent cross‑laboratory comparisons.

Quote Request

Request a Quote for N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.